

# An In-depth Technical Guide to 9-Methylfluorene-9-Carboxylic Acid

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## Compound of Interest

Compound Name: 9-methylfluorene-9-carboxylic Acid

Cat. No.: B1307454

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## Introduction

**9-Methylfluorene-9-carboxylic acid** is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The fluorene scaffold and its derivatives are of significant interest in medicinal chemistry and materials science due to their rigid, planar structure and unique photophysical properties. While the broader class of fluorene-containing compounds has been explored for various applications, this guide focuses specifically on the known properties and synthesis of **9-methylfluorene-9-carboxylic acid**. This document provides a compilation of its physicochemical properties, detailed synthetic protocols for its precursor, and a proposed method for its final synthesis.

## Physicochemical Properties

The fundamental properties of **9-methylfluorene-9-carboxylic acid** are summarized below. This data is essential for its handling, characterization, and use in experimental settings.

Property	Value	Reference
Molecular Weight	224.25 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>15</sub> H <sub>12</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	3300-17-2	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Solid	
Boiling Point	315.2°C at 760 mmHg	<a href="#">[2]</a>
Melting Point	158.6°C	<a href="#">[2]</a>
Density	1.252 g/cm <sup>3</sup>	<a href="#">[2]</a>
InChI Key	PUPWRKQSVGUBQS- UHFFFAOYSA-N	<a href="#">[1]</a>
SMILES	CC1(C2=CC=CC=C2C3=CC= CC=C31)C(=O)O	<a href="#">[1]</a>

## Synthesis of 9-Methylfluorene-9-Carboxylic Acid

The synthesis of **9-methylfluorene-9-carboxylic acid** can be conceptualized as a two-step process: first, the synthesis of the precursor, fluorene-9-carboxylic acid, followed by the methylation at the 9-position.

### Step 1: Synthesis of Fluorene-9-Carboxylic Acid (Precursor)

A common method for the synthesis of fluorene-9-carboxylic acid involves the reaction of fluorene with a carboxylating agent. A detailed experimental protocol based on a patented process is provided below.[\[3\]](#)

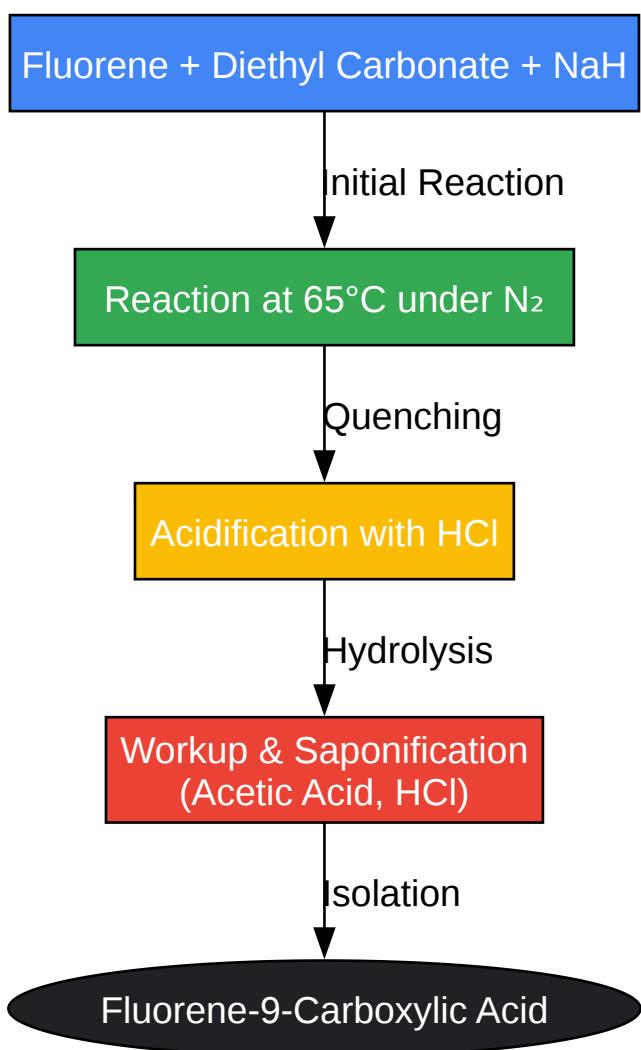
Experimental Protocol: Synthesis of Fluorene-9-Carboxylic Acid[\[3\]](#)

- Materials:
  - Fluorene

- Diethyl carbonate
- Sodium hydride
- Concentrated hydrochloric acid
- Acetic acid
- Toluene
- Water
- Nitrogen gas
- Procedure:
  - To a reaction vessel containing 974 g (8.2 moles) of diethyl carbonate and 120 g (4 moles) of sodium hydride, add 10% of a solution of 332 g (1.9 moles) of fluorene in 974 g (8.2 moles) of diethyl carbonate.
  - Heat the mixture to 65°C with stirring.
  - Once hydrogen evolution begins, introduce a nitrogen atmosphere over the surface of the reaction mixture.
  - Add the remaining 90% of the fluorene solution to the mixture at 65°C over a period of 90 minutes.
  - Stir the mixture at 60°C for 4 hours and then cool to 20°C.
  - Slowly pour the reaction mixture into a mixture of 400 g (4 moles) of concentrated hydrochloric acid and 500 g of water, ensuring the temperature does not exceed 40°C by cooling with water.
  - Filter the mixture and decant the filtrate.
  - Evaporate the organic phase to dryness under reduced pressure. The distillate will be approximately 1700 ml of diethyl carbonate.

- Reflux a mixture of the distillation residue, 1,049 g of acetic acid, and 420 g of 10% hydrochloric acid for 4 hours. Crystals of fluorene-9-carboxylic acid will begin to precipitate after about 30 minutes.
- After 4 hours, cool the mixture to 20°C and collect the product by vacuum filtration.
- Wash the recovered product with 600 ml of toluene and then with 500 ml of water until the wash water is free of chloride ions.
- Dry the product at 80°C to obtain fluorene-9-carboxylic acid.

### Synthesis Workflow for Fluorene-9-Carboxylic Acid



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Synthesis of the precursor, fluorene-9-carboxylic acid.

## Step 2: Methylation of Fluorene-9-Carboxylic Acid

While specific literature detailing the methylation of fluorene-9-carboxylic acid to **9-methylfluorene-9-carboxylic acid** is not readily available, a general approach would involve the use of a methylating agent. A plausible experimental protocol is outlined below.

### Proposed Experimental Protocol: Synthesis of **9-Methylfluorene-9-Carboxylic Acid**

- Materials:

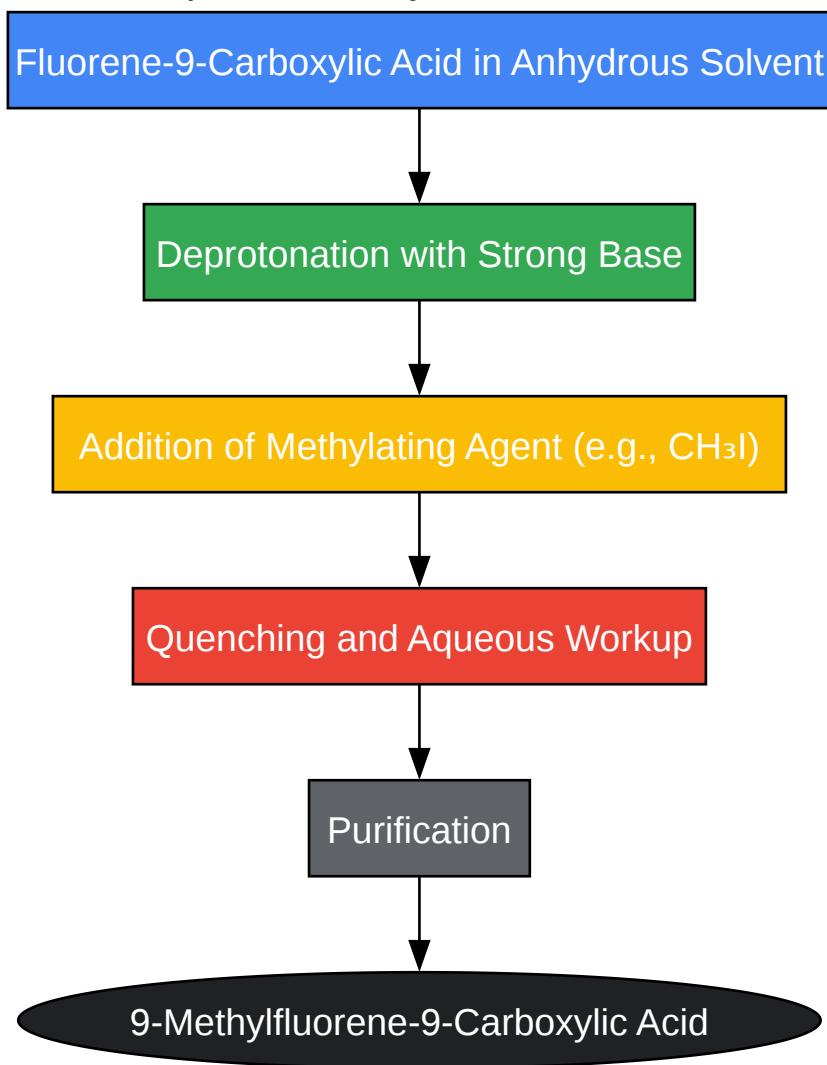
- Fluorene-9-carboxylic acid
- A suitable solvent (e.g., Tetrahydrofuran)
- A strong base (e.g., Sodium hydride or Lithium diisopropylamide)
- A methylating agent (e.g., Methyl iodide)
- Quenching solution (e.g., saturated aqueous ammonium chloride)
- Extraction solvent (e.g., Ethyl acetate)
- Drying agent (e.g., Anhydrous sodium sulfate)

- Procedure:

- Dissolve fluorene-9-carboxylic acid in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath.
- Slowly add the strong base to deprotonate the carboxylic acid and the C9 position.
- Stir the reaction mixture at low temperature for a specified time to ensure complete deprotonation.
- Add the methylating agent dropwise to the reaction mixture.

- Allow the reaction to proceed, monitoring by a suitable technique such as Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of the quenching solution.
- Perform a liquid-liquid extraction with the chosen extraction solvent.
- Wash the organic layer with brine, dry over the drying agent, filter, and concentrate under reduced pressure.
- Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield **9-methylfluorene-9-carboxylic acid**.

### Proposed Methylation Workflow



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Proposed synthesis of **9-methylfluorene-9-carboxylic acid**.

## Applications in Research and Drug Development

The fluorene nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. For instance, certain 9-fluorenone derivatives have been investigated for their potential as antimicrobial and antibiofilm agents.<sup>[4]</sup> Tilorone, a fluorenone-based compound, is known for its broad-spectrum antiviral activity.<sup>[4]</sup>

However, there is a lack of specific data in the public domain regarding the biological activity and therapeutic applications of **9-methylfluorene-9-carboxylic acid** itself. Its structural similarity to other biologically active fluorene derivatives suggests potential for further investigation. Researchers may consider this compound as a building block for the synthesis of more complex molecules or for screening in various biological assays. The carboxylic acid moiety provides a handle for further chemical modifications, such as amide or ester formation, to explore structure-activity relationships.

## Conclusion

This technical guide provides a summary of the currently available information on **9-methylfluorene-9-carboxylic acid**. While its fundamental physicochemical properties are well-documented, detailed experimental protocols for its synthesis and specific data on its biological activity are limited. The provided synthetic protocols for its precursor, fluorene-9-carboxylic acid, and a proposed method for its methylation offer a starting point for researchers interested in this compound. The established biological relevance of the broader fluorene class of molecules suggests that **9-methylfluorene-9-carboxylic acid** and its derivatives may be valuable targets for future research in drug discovery and materials science.

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